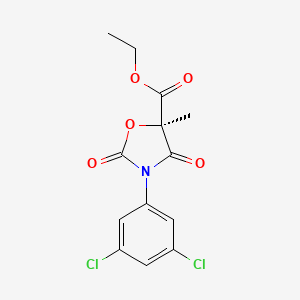

(R)-Chlozolinate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

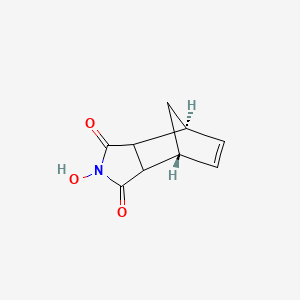

(R)-chlozolinate is an ethyl 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate that is the (R)-enantiomer of chlozolinate. It is an enantiomer of a (S)-chlozolinate.

Wissenschaftliche Forschungsanwendungen

Residue Analysis in Agricultural Products

Chlozolinate, known for its use as a dicarboximide fungicide, particularly in grape cultivation, has been the subject of residue analysis studies. For example, Lentza-Rizos et al. (2000) conducted field trials to assess the residues of chlozolinate in table grapes in Greece. Their study, utilizing gas chromatography, revealed that chlozolinate residues decreased to below the proposed maximum residue levels within 21 days post-application. Interestingly, washing grapes removed up to 80% of chlozolinate, indicating its non-systemic presence on the fruit and reducing potential consumer exposure to this pesticide (Lentza-Rizos et al., 2000).

Impact on Vinification Process

Chlozolinate's behavior during the vinification process was studied by Gennari et al. (1992). They investigated the residual behavior of chlozolinate and its metabolite in wine, finding that chlozolinate was not detectable after the second racking. The study highlighted the reduced metabolite content through the vinification process, shedding light on the impact of winemaking procedures on fungicide residues (Gennari et al., 1992).

Inclusion in Multiresidue Methods

The inclusion of chlozolinate in multiresidue monitoring methods has been validated. Lentza-Rizos and Avramides (1999) demonstrated the high accuracy and precision of a multiresidue gas chromatography method for chlozolinate across various crops. This advancement is significant for routine residue control in agricultural products, ensuring safety and compliance with regulations (Lentza-Rizos & Avramides, 1999).

Biodegradation in Compost

The study of biodegradation kinetics of dicarboximide fungicides, including chlozolinate, in compost was carried out by Vanni et al. (2000). They observed that chlozolinate degraded rapidly in compost, completely disappearing within twelve days. This research is crucial for understanding the environmental fate of chlozolinate and its impact on waste management practices (Vanni et al., 2000).

Degradation in Wine

Research on the degradation of chlozolinate in wine has been conducted by Cabras et al. (1984). They observed that the degradation rate of chlozolinate was influenced by pH levels, with faster degradation at higher pH. This study contributes to understanding how chlozolinate behaves in different food processing conditions and its implications for food safety (Cabras et al., 1984).

Eigenschaften

Produktname |

(R)-Chlozolinate |

|---|---|

Molekularformel |

C13H11Cl2NO5 |

Molekulargewicht |

332.13 g/mol |

IUPAC-Name |

ethyl (5R)-3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate |

InChI |

InChI=1S/C13H11Cl2NO5/c1-3-20-11(18)13(2)10(17)16(12(19)21-13)9-5-7(14)4-8(15)6-9/h4-6H,3H2,1-2H3/t13-/m1/s1 |

InChI-Schlüssel |

IGUYEXXAGBDLLX-CYBMUJFWSA-N |

Isomerische SMILES |

CCOC(=O)[C@]1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C |

SMILES |

CCOC(=O)C1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C |

Kanonische SMILES |

CCOC(=O)C1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

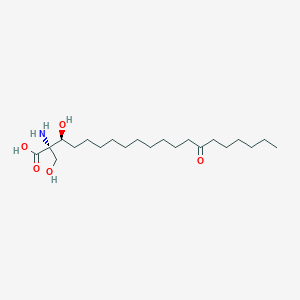

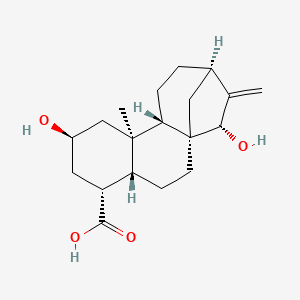

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(4S)-4-carboxy-4-[[4-[(2,4-diamino-5-chloroquinazolin-6-yl)methylamino]benzoyl]amino]butyl]carbamoyl]benzoic acid](/img/structure/B1250866.png)